molecular formula C20H18ClNO3 B1420550 2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160262-85-0

2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Cat. No. B1420550
M. Wt: 355.8 g/mol
InChI Key: RECFBOHWRXBPRR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a quinoline structure, which is a type of heterocyclic aromatic organic compound. It also has a carbonyl chloride (also known as an acyl chloride) functional group, which is often found in organic compounds and plays a significant role in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and aromatic rings. The 3,4-dimethoxyphenyl group suggests the presence of a phenyl ring with methoxy (O-CH3) groups attached to the 3rd and 4th carbon atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbonyl chloride group, which is highly reactive and can undergo several types of reactions, including nucleophilic acyl substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Chemical Synthesis and By-Product Formation

  • The compound has been studied in the context of chemical reactions, such as the formation of by-products in reactions involving similar compounds. For example, in a study by Fujii et al. (1971), [4, 5-Dimethoxy-α-(3, 4-dim6thoxyphenyl)-o-tolyl] acetonitrile was formed as a by-product in the metathesis of 3, 4-Dimethoxybenzyl chloride, a compound structurally related to 2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride (Fujii, Ueno, & Mitsukuchi, 1971).

Synthesis of Heterocycles

  • Another application is in the synthesis of diverse heterocyclic compounds. Zinchenko et al. (2009) explored the reaction of compounds with a similar structure to create dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines, which are important in various chemical syntheses (Zinchenko, Efimenko, Suikov, Kobrakov, & Bogza, 2009).

Isotope Labeling for Research

  • Research involving isotopically labeled compounds, like the synthesis of papaverine and quinopavine specifically labeled with 14C, utilizes related compounds. Ithakissios et al. (1974) conducted a study involving the synthesis of these compounds, starting from a precursor similar to 2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride (Ithakissios, Tsatsas, Nikokavouras, & Tsolis, 1974).

Biopharmaceutical Characterization

  • Compounds similar to 2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride are also used in biopharmaceutical research. For instance, Czyrski et al. (2011) characterized new papaverine decomposition products, contributing to our understanding of biopharmaceutical properties (Czyrski, Hermann, Rubiś, Rybczyńska, & Sledz, 2011).

Synthetic and Pharmacological Studies

  • In pharmacological and synthetic chemistry, compounds with structural similarities to 2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride have been synthesized and analyzed for their potential uses. Mndzhoyan et al. (1971) synthesized various compounds for chromatographic analysis and pharmacological testing (Mndzhoyan, Markaryan, Arustamyan, & Marashyan, 1971).

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical, further studies could focus on optimizing its synthesis, understanding its mechanism of action, and assessing its safety and efficacy .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-11-7-12(2)19-14(8-11)15(20(21)23)10-16(22-19)13-5-6-17(24-3)18(9-13)25-4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECFBOHWRXBPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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